2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate
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Overview
Description
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a methoxy group, and a tri(propan-2-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which react with the precursor to form the diazonium salt. The methoxy and tri(propan-2-yl)silyl groups are introduced through subsequent reactions involving appropriate organosilicon compounds and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reaction conditions are optimized for yield and purity. The use of automated reactors and precise control of temperature, pressure, and reagent concentrations are crucial for efficient production. Purification steps, such as crystallization or distillation, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azo compounds, while oxidation reactions may produce corresponding oxides.
Scientific Research Applications
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate exerts its effects involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methoxy-2-[tri(methyl)silyl]ethen-1-olate
- 2-Diazonio-1-methoxy-2-[tri(ethyl)silyl]ethen-1-olate
- 2-Diazonio-1-methoxy-2-[tri(butyl)silyl]ethen-1-olate
Uniqueness
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar compounds.
Properties
CAS No. |
100585-28-2 |
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Molecular Formula |
C12H24N2O2Si |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
methyl 2-diazo-2-tri(propan-2-yl)silylacetate |
InChI |
InChI=1S/C12H24N2O2Si/c1-8(2)17(9(3)4,10(5)6)11(14-13)12(15)16-7/h8-10H,1-7H3 |
InChI Key |
PGHOVFVHZCNNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
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